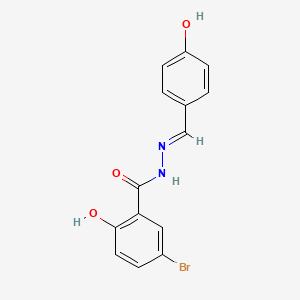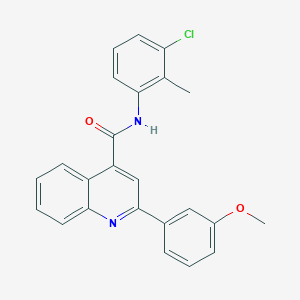![molecular formula C19H23ClN2O2 B6096119 3-[1-(2-butynoyl)-3-piperidinyl]-N-(2-chlorobenzyl)propanamide](/img/structure/B6096119.png)
3-[1-(2-butynoyl)-3-piperidinyl]-N-(2-chlorobenzyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(2-butynoyl)-3-piperidinyl]-N-(2-chlorobenzyl)propanamide, commonly known as BPP, is a small molecule that has gained significant attention in the field of scientific research due to its potential applications in various areas. BPP is a synthetic compound that belongs to the class of piperidine derivatives. It is a white crystalline powder that is soluble in water and organic solvents. The compound has been extensively studied for its biochemical and physiological effects, mechanism of action, and potential therapeutic applications.
Mechanism of Action
The mechanism of action of BPP is not fully understood, but it is believed to act on various cellular signaling pathways. BPP has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. BPP has also been shown to inhibit the activity of the protein kinase C (PKC) pathway, which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
BPP has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. BPP has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, BPP has been shown to modulate the activity of neurotransmitters in the brain, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
BPP has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized in high yield and purity. BPP is also soluble in water and organic solvents, which makes it easy to use in various experimental setups. However, BPP has some limitations for use in lab experiments. It is a small molecule that may not have optimal pharmacokinetic properties for use in vivo. Additionally, BPP may have off-target effects that need to be carefully considered when designing experiments.
Future Directions
There are several future directions for research on BPP. One potential area of research is the development of BPP analogs with improved pharmacokinetic properties. Another area of research is the investigation of the potential use of BPP in the treatment of neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of BPP and its potential applications in various areas of scientific research.
Conclusion:
In conclusion, 3-[1-(2-butynoyl)-3-piperidinyl]-N-(2-chlorobenzyl)propanamide, or BPP, is a synthetic compound that has gained significant attention in the field of scientific research. BPP has potential applications in various areas, including anti-inflammatory, anti-cancer, and neuroprotective effects. While there are limitations to the use of BPP in lab experiments, further research is needed to fully understand its potential applications and mechanism of action.
Synthesis Methods
BPP can be synthesized using various methods. One of the most common methods is the reaction of 2-chlorobenzylamine with 1-(2-butynoyl)-3-piperidinone in the presence of a reducing agent. The reaction yields the desired product, BPP, in high yield and purity. Other methods include the use of different starting materials and reaction conditions.
Scientific Research Applications
BPP has been studied for its potential applications in various areas of scientific research. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties. BPP has also been investigated for its potential use as an analgesic and anesthetic agent. Additionally, BPP has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
3-(1-but-2-ynoylpiperidin-3-yl)-N-[(2-chlorophenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O2/c1-2-6-19(24)22-12-5-7-15(14-22)10-11-18(23)21-13-16-8-3-4-9-17(16)20/h3-4,8-9,15H,5,7,10-14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQDKCSRJDEZNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N1CCCC(C1)CCC(=O)NCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1-sec-butyl-5-ethyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-phenylacetamide](/img/structure/B6096039.png)
![1-(4-chlorophenyl)-N-({1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-piperidinyl}methyl)cyclopropanecarboxamide](/img/structure/B6096050.png)
![ethyl 1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-(2-fluorobenzyl)-3-piperidinecarboxylate](/img/structure/B6096056.png)
![2-{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-1,2-oxazinane](/img/structure/B6096058.png)
![7-nitro-3-[2-(4-nitrophenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B6096062.png)
![1-[2-({4-[2-hydroxy-3-(4-thiomorpholinyl)propoxy]-3-methoxybenzyl}amino)ethyl]-2-imidazolidinone](/img/structure/B6096069.png)
![6-amino-2-{[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]thio}-5-phenyl-4(3H)-pyrimidinone](/img/structure/B6096077.png)


![2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6096114.png)


![N-(3-chloro-4-methylphenyl)-2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B6096140.png)